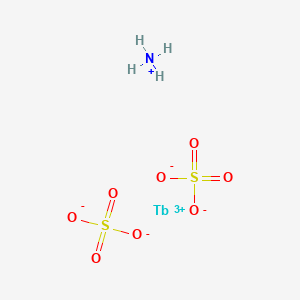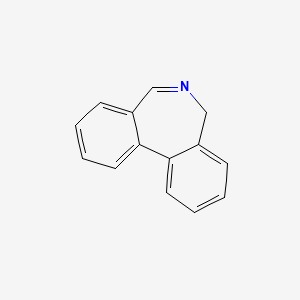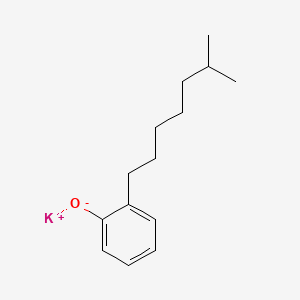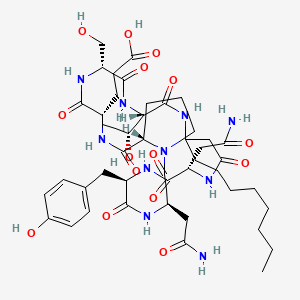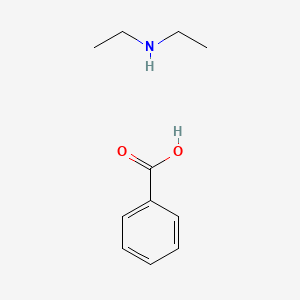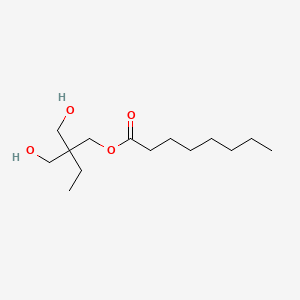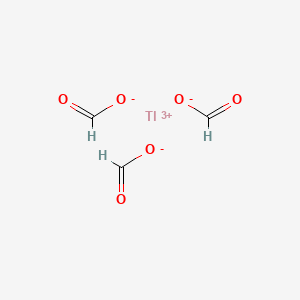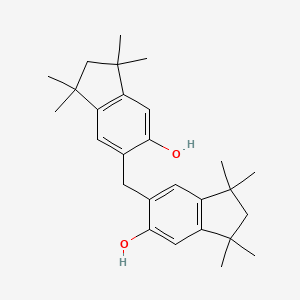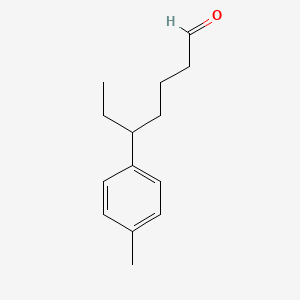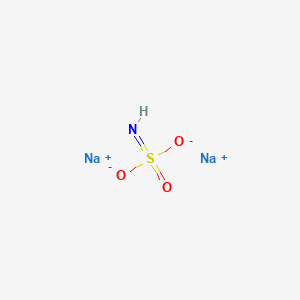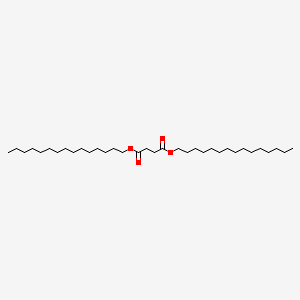
Dipentadecyl succinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipentadecyl succinate is an organic compound with the molecular formula C34H66O4. It is an ester derived from succinic acid and pentadecanol. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dipentadecyl succinate can be synthesized through the esterification of succinic acid with pentadecanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants into the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps, such as distillation or crystallization, to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
Dipentadecyl succinate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of succinic acid and pentadecanol.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Succinic acid and pentadecanol.
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Wissenschaftliche Forschungsanwendungen
Dipentadecyl succinate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of biodegradable polymers, surfactants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of dipentadecyl succinate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release succinic acid and pentadecanol, which may interact with cellular components and influence biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl succinate: Another ester of succinic acid, but with methanol instead of pentadecanol.
Diethyl succinate: An ester of succinic acid with ethanol.
Dibutyl succinate: An ester of succinic acid with butanol.
Uniqueness
Dipentadecyl succinate is unique due to its long alkyl chain, which imparts distinct physical and chemical properties compared to shorter-chain esters. This uniqueness makes it suitable for specific applications, such as in the production of biodegradable polymers and surfactants, where longer alkyl chains are advantageous.
Eigenschaften
CAS-Nummer |
26720-10-5 |
|---|---|
Molekularformel |
C34H66O4 |
Molekulargewicht |
538.9 g/mol |
IUPAC-Name |
dipentadecyl butanedioate |
InChI |
InChI=1S/C34H66O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31-37-33(35)29-30-34(36)38-32-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3 |
InChI-Schlüssel |
WVKGLXRJHMDLAM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCOC(=O)CCC(=O)OCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



